1-(3,4-dimethoxyphenyl)-2-(2-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
1-(3,4-dimethoxyphenyl)-2-(2-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of pyrrolo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step might involve a substitution reaction using a suitable reagent.
Attachment of the 2-fluorobenzenesulfonyl group: This can be done through sulfonylation reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-2-(2-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or sulfonyl chlorides can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(2-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-2-(2-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- 1-(3,4-dimethoxyphenyl)-2-(2-bromobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Comparison
Compared to similar compounds, 1-(3,4-dimethoxyphenyl)-2-(2-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine might exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-27-18-10-9-15(14-19(18)28-2)21-17-7-5-11-23(17)12-13-24(21)29(25,26)20-8-4-3-6-16(20)22/h3-11,14,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCPYLCMYUPBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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